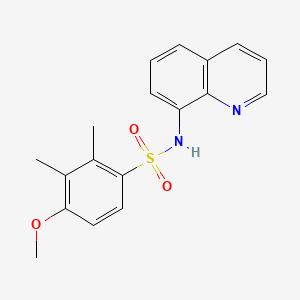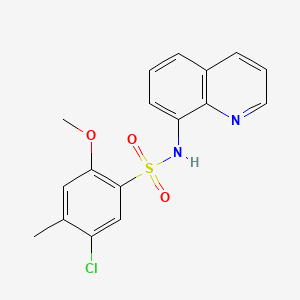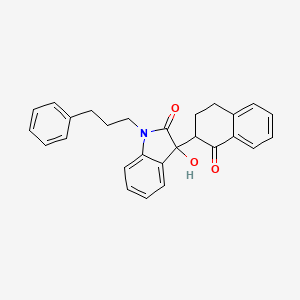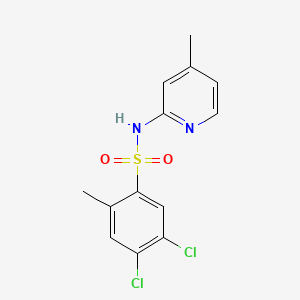
N'-(4,6-dihydroxy-2-pyrimidinyl)-N,N-dimethylguanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(4,6-dihydroxy-2-pyrimidinyl)-N,N-dimethylguanidine is a chemical compound with significant applications in various scientific fields. Its unique structure, which includes a pyrimidine ring substituted with hydroxy groups and a dimethylguanidine moiety, makes it a valuable intermediate in the synthesis of various biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of N’-(4,6-dihydroxy-2-pyrimidinyl)-N,N-dimethylguanidine typically involves the reaction of para-cyanoaniline with mono cyanamide in an aqueous or alcohol solvent, using hydrochloric acid as a catalyst. This reaction yields N-(4-cyanophenyl)guanidine hydrochloride, which is then reacted with methanol, sodium methoxide, and dimethyl malonate to produce the desired compound .
Industrial Production Methods
Industrial production methods for N’-(4,6-dihydroxy-2-pyrimidinyl)-N,N-dimethylguanidine focus on optimizing reaction conditions to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, ensures the efficient production of this compound on a large scale.
Chemical Reactions Analysis
Types of Reactions
N’-(4,6-dihydroxy-2-pyrimidinyl)-N,N-dimethylguanidine undergoes various chemical reactions, including:
Oxidation: The hydroxy groups on the pyrimidine ring can be oxidized to form corresponding ketones.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The hydroxy groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include various substituted pyrimidines, which can be further utilized in the synthesis of pharmaceuticals and other biologically active compounds .
Scientific Research Applications
N’-(4,6-dihydroxy-2-pyrimidinyl)-N,N-dimethylguanidine has a wide range of applications in scientific research, including:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-(4,6-dihydroxy-2-pyrimidinyl)-N,N-dimethylguanidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to active sites on enzymes, inhibiting their activity and affecting metabolic pathways. This mechanism is particularly relevant in its use as an antiviral agent, where it inhibits the replication of viruses by targeting viral enzymes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N’-(4,6-dihydroxy-2-pyrimidinyl)-N,N-dimethylguanidine include:
4-[(4,6-Dihydroxy-2-pyrimidinyl)amino]benzonitrile: An intermediate in the preparation of HIV replication inhibitors.
2-[(4,6-Dihydroxy-2-pyrimidinyl)thio]-N-(4-iodophenyl)acetamide: Used in various biochemical studies.
2-[(4,6-Dihydroxy-2-pyrimidinyl)thio]-N-(2,5-dimethylphenyl)acetamide: Employed in medicinal chemistry research.
Uniqueness
What sets N’-(4,6-dihydroxy-2-pyrimidinyl)-N,N-dimethylguanidine apart from these similar compounds is its specific structural features, which confer unique reactivity and biological activity. Its dimethylguanidine moiety, in particular, enhances its ability to interact with biological targets, making it a valuable compound in drug development and other scientific applications.
Properties
Molecular Formula |
C7H11N5O2 |
|---|---|
Molecular Weight |
197.19 g/mol |
IUPAC Name |
2-(4-hydroxy-6-oxo-1H-pyrimidin-2-yl)-1,1-dimethylguanidine |
InChI |
InChI=1S/C7H11N5O2/c1-12(2)6(8)11-7-9-4(13)3-5(14)10-7/h3H,1-2H3,(H4,8,9,10,11,13,14) |
InChI Key |
CRTDEFWXFIUCAE-UHFFFAOYSA-N |
Isomeric SMILES |
CN(C)/C(=N/C1=NC(=CC(=O)N1)O)/N |
Canonical SMILES |
CN(C)C(=NC1=NC(=CC(=O)N1)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[2-(1-azepanyl)-2-oxoethyl]sulfanyl}-7-benzyl-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B13371271.png)
![3-(2,5-dimethyl-1H-pyrrol-1-yl)-N-[5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B13371290.png)
![3-(3-Methyl-1-benzofuran-2-yl)-6-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13371297.png)


![2-(5-methyl-3-isoxazolyl)-N-[3-(4-morpholinyl)propyl]-3-oxo-2,3,3a,4-tetrahydro-5,7a-epoxyisoindole-4-carboxamide](/img/structure/B13371331.png)

![6-[5-(2-methylpropyl)-1H-pyrazol-3-yl]-3-{[(2-phenylethyl)sulfanyl]methyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13371344.png)

![6-(2,4-Dimethoxyphenyl)-3-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13371358.png)
![1-[4-(difluoromethoxy)phenyl]-5-ethyl-N-(2-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B13371363.png)

![(5Z)-5-[[(6-bromo-1,3-dioxobenzo[de]isoquinolin-2-yl)amino]methylidene]-1-phenyl-1,3-diazinane-2,4,6-trione](/img/structure/B13371371.png)
![3-[(4-Methoxyphenoxy)methyl]-6-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13371381.png)
